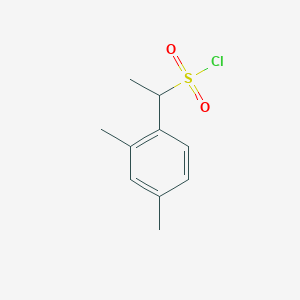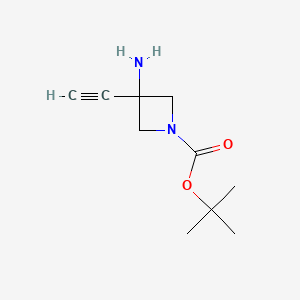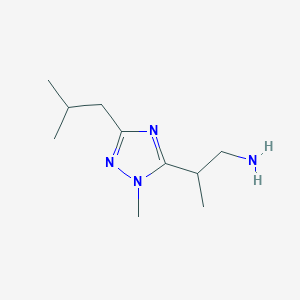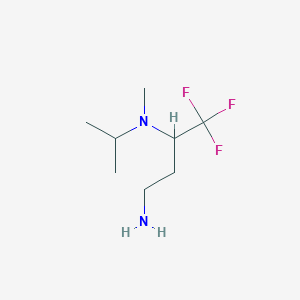
4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine is a chemical compound with the molecular formula C8H17F3N2 and a molecular weight of 198.23 g/mol . This compound is characterized by the presence of trifluoromethyl groups and diamine functionality, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4,4-trifluorobutan-1-amine with isopropylamine and methylamine in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the development of biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The diamine functionality enables it to form stable complexes with metal ions, which can modulate enzymatic activities and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluorobutan-1-amine
- 4,4,4-Trifluoro-n3-methylbutane-1,3-diamine
- 4,4,4-Trifluoro-n3-ethyl-n3-methylbutane-1,3-diamine
Uniqueness
4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine is unique due to its specific combination of trifluoromethyl and diamine groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H17F3N2 |
|---|---|
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-N-methyl-3-N-propan-2-ylbutane-1,3-diamine |
InChI |
InChI=1S/C8H17F3N2/c1-6(2)13(3)7(4-5-12)8(9,10)11/h6-7H,4-5,12H2,1-3H3 |
Clave InChI |
JIXLHMJRKNZOJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)C(CCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


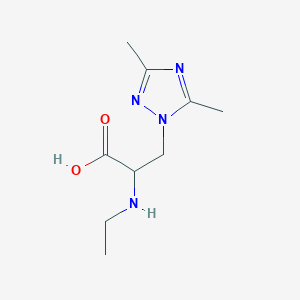

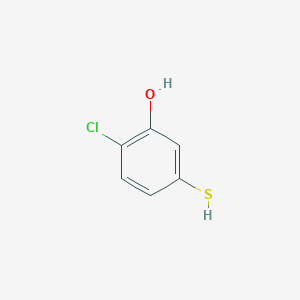

![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13631231.png)

![3-(Benzo[d]oxazol-2-ylthio)propanal](/img/structure/B13631241.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid](/img/structure/B13631242.png)
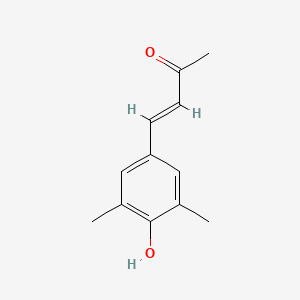
![((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine](/img/structure/B13631253.png)
